Butyrolactone 3
Overview
Description
Synthesis Analysis
The synthesis of γ-butyrolactones has received significant attention from synthetic and medicinal chemists for decades . Recent developments and improvements in traditional methods have been reported, considering synthetic efficiency, feasibility, and green chemistry . The construction of γ-butyrolactone is classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Molecular Structure Analysis
The molecular formula of Butyrolactone 3 is C9H12O4 . The formal name is rel-tetrahydro-4-methylene-5-oxo-2R-propyl-3S-furancarboxylic acid . The InChi Code is InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 .Chemical Reactions Analysis
γ-Butyrolactone, a five-membered lactone moiety, is one of the privileged structures of diverse natural products and biologically active small molecules . Spirooxindoles and α-exo-methylene-γ-butyrolactones, biologically relevant structural motifs, have received attention from medicinal chemists . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .Physical And Chemical Properties Analysis
Butyrolactone 3 is a crystalline solid . It has a solubility of 13 mg/ml in DMF, 14 mg/ml in DMSO and Ethanol, and 2 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Cellular Biology and Developmental Competence
Butyrolactone 1, a similar compound to Butyrolactone 3, has been used in studies related to the developmental competence of pig oocytes. It specifically inhibits M-phase promoting factor activation, impacting nuclear maturation in oocytes. This inhibition is fully reversible and does not affect mitochondrial and microfilament dynamics, making Butyrolactone a potent tool for studying oocyte maturation (Wu et al., 2002).
Synthesis and Pharmacology
Butyrolactone derivatives are significant for their role in synthesizing biologically active compounds, including pharmaceutical agents. They serve as chiral building blocks in the creation of various therapeutically relevant molecules. Their application in asymmetric synthesis has attracted substantial interest due to their structural diversity and biological activity profiles (Mao et al., 2017).
Diabetes Mellitus Treatment
Butyrolactone analogs show potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes mellitus. The synthesis of butyrolactone derivatives and their efficacy in improving insulin resistance highlights their potential in diabetes treatment (Hong et al., 2020).
Anticancer Properties
Some studies have shown that butyrolactone derivatives from Aspergillus terreus demonstrate anticancer activities. They can induce apoptosis and cell death in certain human cancer cell lines, suggesting their potential as anticancer agents. Further research is needed to understand their mechanism of action in inducing cellular apoptosis in cancer cells (Ghfar et al., 2021).
Antiviral Activities
Butyrolactone derivatives isolated from various fungi have shown significant antiviral activities. Their ability to inhibit viruses such as the influenza virus and tobacco mosaic virus points to their potential in developing new antiviral treatments (Zhang et al., 2020), (Zhou et al., 2015).
Safety And Hazards
Butyrolactone 3 is not for human or veterinary use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUTZJZABSZRQ-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435253 | |
Record name | Butyrolactone 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyrolactone 3 | |
CAS RN |
778649-18-6 | |
Record name | Butyrolactone 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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